molecular formula C14H22Si B14318064 Dimethyl(4-methylpent-3-en-2-yl)phenylsilane CAS No. 106621-06-1

Dimethyl(4-methylpent-3-en-2-yl)phenylsilane

Cat. No.: B14318064
CAS No.: 106621-06-1
M. Wt: 218.41 g/mol
InChI Key: AIGRIYSPFISKBK-UHFFFAOYSA-N
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Description

Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(4-methylpent-3-en-2-yl)phenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:

    Hydrosilylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-methylpent-3-en-2-yl)phenylsilane can undergo various types of chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can target the phenyl group or the alkene moiety.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products Formed

    Oxidation: Silanols or siloxanes

    Reduction: Reduced phenyl or alkene derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Dimethyl(4-methylpent-3-en-2-yl)phenylsilane finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in bio-compatible materials.

    Medicine: Explored for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dimethyl(4-methylpent-3-en-2-yl)phenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenyl group can participate in π-π interactions, while the alkene moiety can undergo addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Lacks the 4-methylpent-3-en-2-yl group, making it less reactive in certain contexts.

    Trimethylphenylsilane: Contains an additional methyl group, altering its steric and electronic properties.

    Dimethyl(4-methylpent-3-en-2-yl)silane: Lacks the phenyl group, affecting its aromaticity and reactivity.

Uniqueness

Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is unique due to the combination of a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group bonded to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.

Properties

CAS No.

106621-06-1

Molecular Formula

C14H22Si

Molecular Weight

218.41 g/mol

IUPAC Name

dimethyl-(4-methylpent-3-en-2-yl)-phenylsilane

InChI

InChI=1S/C14H22Si/c1-12(2)11-13(3)15(4,5)14-9-7-6-8-10-14/h6-11,13H,1-5H3

InChI Key

AIGRIYSPFISKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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